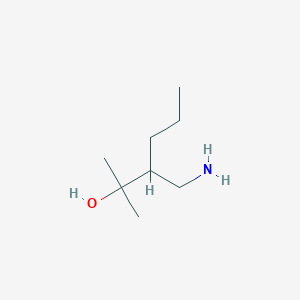

3-(Aminomethyl)-2-methylhexan-2-ol

Description

Alkyl aminols, also known as amino alcohols, are a class of organic compounds characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) attached to an alkyl backbone. This bifunctionality makes them versatile building blocks in organic synthesis and valuable molecules in chemical biology. In synthesis, the hydroxyl and amino groups can be selectively protected and reacted, allowing for the construction of complex molecular frameworks. They serve as key precursors for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and catalysts. For instance, the enantioselective addition of organozinc reagents to aldehydes, a powerful method for creating chiral secondary and tertiary alcohols, often employs β-amino alcohols as chiral ligands. mdpi.com

In the realm of chemical biology, alkyl aminols are found in the structures of many biologically active molecules. Their ability to form hydrogen bonds and participate in ionic interactions makes them crucial for molecular recognition processes at biological targets. The structural motif of an amino alcohol is present in various natural products and synthetic compounds with demonstrated biological activities, such as antimicrobial and anticancer properties. nih.govnih.gov The spatial arrangement and the nature of the alkyl substituents can significantly influence the biological efficacy and selectivity of these compounds. nih.gov

The specific structural features of 3-(Aminomethyl)-2-methylhexan-2-ol distinguish it as a compound with potential for unique chemical and biological properties. It possesses a tertiary alcohol, which can impart steric hindrance and influence the molecule's reactivity and intermolecular interactions. The presence of a primary amino group on a carbon adjacent to a quaternary center further adds to its structural complexity and potential for novel applications. This arrangement of functional groups may lead to interesting conformational preferences and coordination properties, making it a candidate for use as a chiral ligand in asymmetric synthesis or as a scaffold for the development of new bioactive agents.

The molecular structure of this compound suggests it could be a valuable addition to the chemical toolbox for creating diverse molecular libraries. The primary amine offers a reactive handle for a variety of chemical modifications, while the tertiary alcohol provides a stable, sterically demanding feature.

Despite its interesting structural characteristics, a review of the current scientific literature reveals a significant gap in dedicated research on this compound. While there is extensive research on related compounds such as other tertiary amino alcohols and alkyl amines, specific studies focusing on the synthesis, characterization, and application of this compound are notably scarce. acs.orgacs.org A search in chemical databases identifies the compound, providing basic information such as its molecular formula and weight. nih.gov

This lack of specific research presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic routes and characterized properties. The opportunity, however, is substantial, as it implies a largely unexplored area of chemical space with the potential for new discoveries. Future research could focus on developing efficient synthetic pathways, characterizing its physicochemical and spectroscopic properties, and exploring its potential in areas such as catalysis and medicinal chemistry.

Given the lack of specific studies on this compound, the research methodologies described here are based on the standard practices for the investigation of novel alkyl aminols.

The synthesis of such a compound would likely involve multi-step sequences. Potential synthetic strategies could include the reduction of a corresponding amino acid or cyano alcohol, or the aminolysis of a suitable epoxide. The purification of the final product would typically be achieved through techniques such as column chromatography or distillation.

Once synthesized, the structural elucidation and characterization of this compound would employ a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of atoms in the molecule. Infrared (IR) spectroscopy would be used to identify the presence of the key functional groups, namely the O-H and N-H stretching vibrations. google.com Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

To assess the purity of the compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized. The thermal properties of the compound, such as its melting and boiling points, would be determined using standard laboratory apparatus.

Physicochemical Properties of this compound

While experimental data for this compound is limited, its basic properties can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H19NO | nih.gov |

| Molecular Weight | 145.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

3-(aminomethyl)-2-methylhexan-2-ol |

InChI |

InChI=1S/C8H19NO/c1-4-5-7(6-9)8(2,3)10/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

KFLMVZQZBNNDKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Approaches for 3 Aminomethyl 2 Methylhexan 2 Ol

Retrosynthetic Analysis of 3-(Aminomethyl)-2-methylhexan-2-ol Scaffolds

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target can be disconnected at the C-N and C-C bonds to identify plausible starting materials and key intermediates.

One common approach involves the disconnection of the aminomethyl group, leading back to a nitrile or a related functional group that can be reduced in the final steps of the synthesis. This simplifies the immediate precursor to a hydroxynitrile. The tertiary alcohol can be envisaged as arising from the addition of a Grignard or organolithium reagent to a ketone. This leads to the following retrosynthetic pathway:

Target: this compound

Precursor 1 (Functional Group Interconversion): 3-(Cyanomethyl)-2-methylhexan-2-ol

Precursor 2 (C-C Disconnection): 2-Methyl-2-hexanone and a cyanide source (e.g., TMSCN) or a protected cyanohydrin.

An alternative retrosynthesis involves disconnecting the carbon skeleton at a different position. For instance, a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and the ester, could construct the carbon backbone and introduce the necessary functional groups.

A more modern approach might involve the asymmetric opening of a suitably substituted epoxide or aziridine, which would allow for early introduction of stereochemistry. For example, an alkyne-functionalized oxetane (B1205548) could serve as a precursor, which upon reaction with an amine and subsequent transformations, yields the desired γ-amino alcohol with a tertiary stereocenter. nih.gov

Established Synthetic Routes to this compound and its Stereoisomers

The construction of the this compound framework can be achieved through a stepwise assembly of the carbon skeleton followed by the strategic introduction and functionalization of the amino and hydroxyl moieties.

The carbon skeleton of this compound can be assembled through various classical and contemporary carbon-carbon bond-forming reactions. One established method involves the alkylation of a β-keto ester. For instance, the dianion of ethyl acetoacetate (B1235776) can be sequentially alkylated with a propyl halide and then a methyl halide. Subsequent hydrolysis and decarboxylation would yield 2-methylhexan-5-one. While this provides a related carbon skeleton, it requires further functional group manipulations to arrive at the target structure.

A more direct approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated nitroalkene. For example, the reaction of 1-nitroprop-1-ene with a suitable organocuprate derived from a propyl halide could establish the main carbon chain.

Another strategy is the aldol (B89426) condensation. The reaction of propanal with a ketone like 3-methyl-2-butanone (B44728) under basic or acidic conditions could form an α,β-unsaturated ketone intermediate. Subsequent reduction and functional group transformations would be necessary to install the amino and hydroxyl groups at the correct positions.

The synthesis of related structures, such as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), often involves the use of malonic ester synthesis or similar approaches to construct the carbon backbone. google.comgoogle.com These strategies could be adapted for the synthesis of this compound.

Once the carbon skeleton is in place, the introduction of the amino and hydroxyl groups is a critical step. If a keto-nitrile intermediate is synthesized, the ketone can be converted to the tertiary alcohol via a Grignard reaction with methylmagnesium bromide. The nitrile group can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, if a nitroalkane intermediate is formed, the nitro group can be reduced to the amine using various methods, such as catalytic hydrogenation over palladium on carbon (Pd/C) or using a reducing agent like zinc in acetic acid.

The hydroxyl group can also be introduced via the hydroboration-oxidation of an alkene. If a synthetic route provides an intermediate with a double bond at the appropriate position, this two-step process can install the hydroxyl group with regioselectivity.

A noteworthy method for the synthesis of γ-amino alcohols is the rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters, which can form cyclic intermediates that are then opened to yield the desired 1,3-amino alcohols. organic-chemistry.org

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The development of enantioselective methods is crucial for accessing single enantiomers of chiral molecules like this compound. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A prominent example is the use of Evans' oxazolidinone auxiliaries. An N-acylated oxazolidinone can undergo diastereoselective alkylation to set a stereocenter. For the synthesis of a precursor to this compound, an appropriate acyl oxazolidinone could be alkylated with a propyl halide. Subsequent transformations, including the introduction of the methyl and hydroxyl groups and cleavage of the auxiliary, would lead to the chiral product.

Another effective class of chiral auxiliaries are the N-sulfinyl imines, developed by Ellman. A chiral N-tert-butanesulfinyl imine can undergo diastereoselective addition of a nucleophile. For instance, the addition of a propyl Grignard reagent to a suitable N-sulfinyl imine could establish the stereocenter at the carbon bearing the amino group. Subsequent functional group manipulations would then provide the enantiomerically enriched target molecule. The diastereoselective addition of N-sulfinyl metalloenamines to aldehydes is a known method for the asymmetric synthesis of syn- and anti-1,3-amino alcohols. thieme-connect.com

The SAMP/RAMP hydrazone methodology, introduced by Enders, is another powerful tool for asymmetric alkylation. thieme-connect.com A ketone can be converted to its SAMP or RAMP hydrazone, which can then be deprotonated and alkylated with high diastereoselectivity.

| Chiral Auxiliary | Key Reaction Type | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Asymmetric Alkylation | High (often >95:5 dr) |

| Ellman's Sulfinamide | Asymmetric Addition to Imines | High (often >95:5 dr) |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation | High (often >95:5 dr) |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product.

A significant advancement in the synthesis of chiral γ-amino alcohols is the use of copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. nih.gov This method allows for the direct, one-step synthesis of chiral 1,3-amino alcohols from readily available starting materials with excellent regio- and enantioselectivity. nih.gov More specifically, copper-catalyzed asymmetric propargylic amination of alkyne-functionalized oxetanes can produce chiral γ-amino alcohols with a tertiary carbon center. nih.gov

Another powerful strategy is asymmetric hydrogenation. The asymmetric hydrogenation of a β-enamido ester or a related unsaturated precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., DuPHOS, BINAP), can produce the desired stereocenter with high enantioselectivity. For example, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been achieved via asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst. nih.gov This approach could be adapted to synthesize a chiral precursor to this compound.

Enzymatic methods also represent a powerful approach. Engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov Furthermore, enzymatic decarboxylative aldol additions can be employed to assemble noncanonical α-amino acids containing γ-tertiary alcohols from simple starting materials. nih.gov

| Catalytic System | Reaction Type | Key Advantage |

| Copper-Chiral Ligand | Asymmetric Hydroamination | Direct synthesis from simple precursors |

| Rhodium/Ruthenium-Chiral Phosphine | Asymmetric Hydrogenation | High enantioselectivity for a range of substrates |

| Engineered Dehydrogenases | Asymmetric Reductive Amination | High stereoselectivity under mild conditions |

Asymmetric Catalysis in this compound Formation

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While specific organocatalytic routes for this compound are not extensively documented in publicly available literature, the general principles of organocatalysis can be applied. For instance, proline and its derivatives are often used to catalyze asymmetric aldol or Mannich reactions, which could be key steps in a hypothetical synthesis. A plausible, though not yet reported, pathway could involve the asymmetric addition of a nucleophile to a suitable electrophile, catalyzed by a chiral organic molecule to establish the stereocenter.

Metal-Mediated Enantioselective Transformations

Metal-mediated reactions are a mainstay for achieving high enantioselectivity. The synthesis of chiral amino alcohols often involves the use of chiral catalysts based on metals like rhodium, ruthenium, or iridium for asymmetric hydrogenation of a corresponding unsaturated precursor. Another common strategy is the use of chiral ligands in conjunction with a metal catalyst to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a potential route could involve the asymmetric reduction of a β-aminoketone or a related prochiral substrate. The choice of metal and ligand is crucial for achieving high enantiomeric excess (e.e.).

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes such as lipases, proteases, and ketoreductases are highly effective in resolving racemic mixtures or catalyzing enantioselective transformations. A possible chemoenzymatic approach for this compound could involve the kinetic resolution of a racemic mixture of an intermediate, such as an ester or an alcohol, using a lipase. This would selectively acylate one enantiomer, allowing for the separation of the two. Alternatively, a ketoreductase could be employed for the asymmetric reduction of a ketone precursor to the desired chiral alcohol.

Optimization and Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the application of green chemistry principles to synthetic processes.

Solvent Selection and Waste Minimization in this compound Production

The choice of solvents is a significant factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often hazardous and contribute to pollution. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids (like CO2), or ionic liquids. In the context of this compound production, research would focus on identifying effective and green solvent systems for the key reaction and purification steps. Waste minimization strategies also include the recycling of catalysts and solvents and the development of one-pot or tandem reactions to reduce the number of unit operations and associated waste streams.

Advanced Structural Elucidation and Stereochemical Assignment of 3 Aminomethyl 2 Methylhexan 2 Ol

Spectroscopic Analysis of 3-(Aminomethyl)-2-methylhexan-2-ol

The complete structural characterization of this compound would rely on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry (MS) techniques. These methods would provide unambiguous evidence for the molecular structure, connectivity of atoms, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial for tracing the connectivity within the hexan backbone and identifying the protons on the aminomethyl group. chemspider.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. nih.gov This would allow for the unambiguous assignment of each carbon atom to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For a chiral molecule like this compound, NOESY could help determine the relative configuration of the stereocenter at C3.

Without experimental data, a hypothetical data table cannot be generated.

Solid-State NMR Applications

Solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase. This can be particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have different physical properties.

Advanced Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Fragmentation Pathway Analysis

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of fragments is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to occur via:

Alpha-cleavage: The bond adjacent to the nitrogen atom or the oxygen atom could break. Cleavage next to the nitrogen of the aminomethyl group would be a prominent fragmentation pathway. nih.gov Similarly, cleavage of the carbon-carbon bond adjacent to the tertiary alcohol is a common fragmentation for alcohols. nih.gov

Dehydration: Loss of a water molecule from the alcohol functional group is a typical fragmentation pathway for alcohols under mass spectrometry conditions. nih.gov

A detailed analysis of these fragmentation pathways would allow for the confirmation of the different structural units within the molecule.

Isotopic Labeling Studies

Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful tool for elucidating fragmentation mechanisms in mass spectrometry. By observing the mass shifts in the fragment ions, the exact location of atoms in the fragments can be determined, providing definitive evidence for the proposed fragmentation pathways. No such studies have been found for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and probing molecular conformation. The spectra are sensitive to the vibrations of chemical bonds (stretching, bending, and torsional modes), which are influenced by the local chemical environment and intramolecular interactions, such as hydrogen bonding. rsc.org For this compound, the key functional groups are the primary amine (-NH₂), the tertiary alcohol (-OH), and the aliphatic hydrocarbon backbone.

The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities, aiding in the precise assignment of experimental bands. nih.govnih.govmdpi.com

Key expected vibrational frequencies for this compound are detailed below. The presence of strong intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen is anticipated, which would significantly affect the position and shape of the O-H and N-H stretching bands.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity | Notes |

| O-H Stretch | Tertiary Alcohol | 3200-3550 | Strong, Broad | Weak | Broadening is characteristic of hydrogen bonding. libretexts.org |

| N-H Stretch | Primary Amine | 3300-3500 | Medium | Medium | Typically appears as a doublet for a primary amine. instanano.com |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2840-3000 | Strong | Strong | Characteristic of the hexyl chain and methyl groups. mdpi.com |

| N-H Bend | Primary Amine | 1550-1650 | Medium-Strong | Weak | Known as the scissoring vibration. |

| C-O Stretch | Tertiary Alcohol | 1150-1200 | Strong | Weak-Medium | Position can indicate the tertiary nature of the alcohol. |

| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium | Medium |

The broadness of the O-H stretching band in the FT-IR spectrum is a classic indicator of hydrogen bonding. libretexts.org In a molecule like this compound, the proximity of the aminomethyl and hydroxyl groups allows for the formation of a stable intramolecular hydrogen bond. This interaction would lower the O-H stretching frequency and broaden the peak. Similarly, the N-H stretching frequencies would be affected. The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrations may be more intense in one technique than the other, allowing for a more complete assignment of the molecule's vibrational modes. rsc.org

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration of this compound Enantiomers

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers: (R)-3-(Aminomethyl)-2-methylhexan-2-ol and (S)-3-(Aminomethyl)-2-methylhexan-2-ol. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these enantiomers in solution. researchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This results in a spectrum with positive or negative peaks, known as Cotton effects. Enantiomers produce mirror-image ECD spectra. researchgate.net ORD measures the rotation of the plane of polarized light as a function of wavelength. While related, ECD often provides more structurally informative data through distinct Cotton effects.

For a definitive assignment, experimental ECD spectra are compared with theoretical spectra predicted by quantum chemical calculations (typically time-dependent DFT). researchgate.net By calculating the expected ECD spectrum for one enantiomer (e.g., the R-enantiomer), its absolute configuration can be assigned by matching the calculated spectrum to the experimental one. The other enantiomer will exhibit the opposite spectrum.

Interactive Data Table: Hypothetical ECD Data for this compound Enantiomers

| Enantiomer | Wavelength of Cotton Effect (nm) | Sign of Cotton Effect | Method of Assignment |

| (R)-3-(Aminomethyl)-2-methylhexan-2-ol | ~210 | Positive (+) | Comparison with TD-DFT calculation |

| (S)-3-(Aminomethyl)-2-methylhexan-2-ol | ~210 | Negative (-) | Mirror image of (R)-enantiomer spectrum |

The chromophores in this compound (primarily the C-O and C-N bonds and their associated non-bonding electrons) are expected to give rise to ECD signals in the far-UV region (around 200-220 nm). The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center, making ECD a powerful tool for stereochemical assignment. nih.govnih.gov

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. libretexts.orgnih.gov

Single-Crystal Diffraction for Absolute Structure Determination

By growing a suitable single crystal of this compound or one of its derivatives (e.g., a salt), single-crystal X-ray diffraction can provide a complete molecular structure. This includes precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. researchgate.net

Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, the diffraction experiment can also determine the absolute configuration (e.g., via the Flack parameter), providing an independent and definitive confirmation of the assignment made by chiroptical methods. nih.gov The structure would reveal the details of the intramolecular hydrogen bond between the hydroxyl and amino groups, as well as the network of intermolecular hydrogen bonds (O-H···N, N-H···O) that dictate how the molecules pack together in the crystal. nih.govresearchgate.net

Interactive Data Table: Expected Hydrogen Bond Parameters from Crystallography

| Bond | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Type |

| O-H···N | -OH | -NH₂ | 2.7 - 3.1 | 150 - 180 | Inter- or Intramolecular |

| N-H···O | -NH₂ | -OH | 2.8 - 3.2 | 150 - 180 | Intermolecular |

| N-H···N | -NH₂ | -NH₂ | 2.9 - 3.3 | 140 - 180 | Intermolecular |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Molecules with conformational flexibility and multiple hydrogen bond donors and acceptors, such as this compound, are particularly prone to polymorphism. nih.gov Different polymorphs can arise from different crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. Identifying and characterizing potential polymorphs is critical, especially in pharmaceutical applications. Studies on other simple amino alcohols have revealed the existence of multiple polymorphic forms, driven by variations in hydrogen bonding networks. nih.govnih.gov

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved properties. This is a common strategy in crystal engineering. For this compound, co-crystallization with a carboxylic acid, for example, would likely lead to the formation of a salt with a distinct and robust hydrogen-bonding pattern between the resulting ammonium (B1175870) cation and carboxylate anion. nih.gov

Integration of Spectroscopic and Crystallographic Data for Comprehensive Structural Verification of this compound

The most robust structural elucidation is achieved by integrating data from multiple analytical techniques. egyankosh.ac.innumberanalytics.com Each method provides a piece of the puzzle, and their combination ensures a consistent and verified molecular structure.

The process begins with spectroscopic data. FT-IR and Raman confirm the presence of the required alcohol and amine functional groups. The absolute configuration is then proposed based on a comparison of experimental and computationally predicted ECD/ORD spectra. researchgate.net

The definitive solid-state structure is then obtained via single-crystal X-ray diffraction. This crystallographic model serves as the ultimate benchmark. It confirms the molecular connectivity and provides the exact solid-state conformation. Furthermore, it provides an unambiguous determination of the absolute configuration, which should match the assignment from ECD/ORD.

Reaction Mechanisms and Reactivity Profiles of 3 Aminomethyl 2 Methylhexan 2 Ol

Intramolecular Cyclization and Rearrangement Pathways Involving 3-(Aminomethyl)-2-methylhexan-2-ol

The spatial relationship between the amino and hydroxyl groups in this compound makes it a prime candidate for intramolecular reactions. Depending on the reaction conditions, it can potentially form heterocyclic structures, which are common motifs in biologically active molecules.

One probable intramolecular pathway is the formation of a six-membered 1,3-oxazinane (B78680) ring. This can be achieved through the reaction of the amino alcohol with an aldehyde or ketone. The initial formation of a hemiaminal is followed by cyclization, where the hydroxyl group displaces water. The reaction is typically catalyzed by an acid or a base.

Another potential intramolecular reaction is the formation of an azetidine, a four-membered nitrogen-containing ring. This would likely proceed via activation of the hydroxyl group, converting it into a good leaving group (e.g., a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amino group. However, the formation of a four-membered ring can be entropically and enthalpically less favorable than a six-membered ring.

Rearrangement reactions are also a possibility, particularly under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This intermediate could then undergo hydride or alkyl shifts, leading to a rearranged carbon skeleton before reacting further with the amino group or external nucleophiles. The specific products would be dependent on the relative stability of the potential carbocation intermediates.

Intermolecular Reaction Dynamics of this compound

The dual functionality of this compound governs its intermolecular reactivity, allowing it to act as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Centers

The primary amino group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can readily participate in a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Formation of Imines (Schiff Bases): Reaction with aldehydes and ketones.

The tertiary hydroxyl group is also nucleophilic, although generally less so than the primary amino group. It can undergo:

O-Alkylation: Reaction with alkyl halides under basic conditions to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, often requiring a catalyst.

The electrophilic character of the molecule can be induced by protonating the hydroxyl group, which can then be displaced by a nucleophile.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions. For instance, in reactions with acyl halides, the more nucleophilic amino group will typically react preferentially.

Reaction Kinetics and Thermodynamics

The rates of nucleophilic attack by the amino group will be influenced by steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. The kinetics of intramolecular cyclization will depend on the conformational flexibility of the molecule and the stability of the transition state leading to the cyclic product.

Catalytic Transformations Involving this compound

Chiral amino alcohols are highly valued in the field of catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. alfa-chemistry.comrsc.org Given its chiral nature, this compound has the potential to be a valuable component in asymmetric synthesis.

Role of this compound as a Ligand in Metal Catalysis

The amino and hydroxyl groups of this compound can act as a bidentate ligand, chelating to a metal center to form a stable five- or six-membered ring. Such metal complexes can be effective catalysts for a variety of transformations. alfa-chemistry.com

For example, copper complexes of chiral amino alcohols have been used in asymmetric hydroamination reactions. nih.gov Ruthenium complexes with amino alcohol ligands have shown utility in the anti-Markovnikov hydration of alkynes. acs.orgacs.orgnih.gov The chiral environment created by the ligand around the metal center can induce enantioselectivity in the products.

| Potential Catalytic Application | Metal Center | Rationale for Use of this compound |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | The chiral backbone can induce enantioselectivity in the reduction of ketones. rsc.org |

| Asymmetric Alkylation | Zinc, Copper | Formation of a chiral metal complex that can deliver an alkyl group to an aldehyde in an enantioselective manner. rsc.org |

| Asymmetric C-H Amination | Rhodium | The ligand can direct the amination of a C-H bond, leading to chiral amines. organic-chemistry.org |

This compound as a Chiral Building Block in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, are an efficient strategy in organic synthesis. Chiral γ-amino alcohols can be key starting materials or intermediates in such sequences. acs.orgnih.gov

For instance, a cascade reaction could be initiated by the reaction of the amino group of this compound with an electrophile, followed by an intramolecular reaction involving the hydroxyl group. The stereochemistry of the starting amino alcohol would be transferred to the final product. Organocatalysis involving dienamine and iminium catalysis has been shown to produce enantioenriched γ-amino alcohols in cascade reactions. acs.orgnih.gov

The development of cascade reactions utilizing building blocks like this compound is a promising area for the efficient synthesis of complex, stereochemically rich molecules.

Solvent Effects and Reaction Medium Influence on this compound Reactivity

The choice of solvent can profoundly impact the reactivity of this compound by influencing the solvation of the reactants, transition states, and products. The polarity, proticity, and coordinating ability of the solvent are key factors.

The reactivity of amino alcohols, such as this compound, is sensitive to the surrounding solvent medium. libretexts.orgnih.gov The solvent's ability to stabilize charged intermediates and transition states, as well as its capacity for hydrogen bonding, can dictate reaction pathways and rates. libretexts.orgwikipedia.org For instance, in nucleophilic substitution reactions, polar protic solvents are known to stabilize both cations and anions through hydrogen bonding and dipole-dipole interactions. libretexts.org This can be particularly relevant for reactions involving the protonated amine or the alkoxide form of the alcohol.

A study on the protonation constants of amino acids and peptides in ethanol-water mixtures demonstrated that the basicity of the amino group and the acidity of the carboxylic group are significantly affected by the solvent composition. nih.gov For this compound, a similar dependence would be expected for its amino and hydroxyl groups. The pKa values of the aminomethyl group and the hydroxyl group will vary with the solvent, thereby altering the concentration of the more reactive neutral amine or alkoxide species.

The table below illustrates the general influence of different solvent types on reactions involving nucleophilic amines and alcohols, which can be extrapolated to the reactivity of this compound.

| Solvent Type | General Effect on Nucleophilicity of Amines | General Effect on Alcohol Reactivity (e.g., as a nucleophile) | Potential Impact on this compound Reactivity |

| Polar Protic (e.g., water, methanol, ethanol) | Can decrease nucleophilicity through hydrogen bonding to the lone pair. libretexts.org | Can act as both a hydrogen bond donor and acceptor, potentially facilitating proton transfer steps. libretexts.org | May favor reactions proceeding through ionic intermediates or those requiring protonolysis. The rate of reactions where the amine acts as a nucleophile might be reduced. |

| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Enhanced nucleophilicity as the lone pair is less solvated. wikipedia.org | Increased nucleophilicity of the alkoxide form due to poor solvation of the anion. | Likely to accelerate SN2-type reactions involving the amino group. Reactions involving the deprotonated hydroxyl group would also be favored. |

| Non-polar (e.g., hexane, toluene) | Low solubility of the polar reactant may limit reactivity. | Reactivity is generally low unless specific catalysts are used. | Reactions are often slower and may require catalysts to proceed. Intramolecular reactions might be favored due to the reactant coiling to minimize contact with the solvent. |

This table presents generalized solvent effects based on established chemical principles and may not represent specific experimental outcomes for this compound.

Mechanistic Investigations Using Isotopic Labeling and Trapping Experiments with this compound

Due to a lack of specific studies on this compound, this section will discuss the principles of how isotopic labeling and trapping experiments could be applied to investigate its reaction mechanisms, drawing on general examples from the literature.

Isotopic Labeling

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. youtube.com For this compound, labeling specific atoms such as nitrogen, oxygen, or carbon could provide invaluable mechanistic insights.

For example, in a hypothetical intramolecular cyclization reaction to form a substituted oxazolidine, labeling the oxygen of the hydroxyl group with ¹⁸O would allow for the determination of the cyclization mechanism. Analysis of the product via mass spectrometry would reveal if the ¹⁸O is incorporated into the ring, confirming the hydroxyl group's role as the nucleophile.

The following table outlines potential isotopic labeling strategies and the mechanistic questions they could address for reactions involving this compound.

| Labeled Atom/Position | Potential Reaction Studied | Mechanistic Information Gained |

| ¹⁵N in the aminomethyl group | Acylation or alkylation of the amine | Distinguishes between N-acylation/alkylation and other potential reaction pathways. |

| ¹⁸O in the hydroxyl group | Esterification or etherification | Confirms the involvement of the hydroxyl group and can help differentiate between different mechanistic pathways (e.g., AAC2 vs. AAL2 in ester hydrolysis). |

| ¹³C at the carbinol carbon (C2) | Rearrangement reactions (e.g., pinacol-type) | Tracks the migration of alkyl or aminomethyl groups. |

| Deuterium (B1214612) (D) on the aminomethyl group | Elimination reactions | Determines if the C-N bond cleavage is part of the rate-determining step through the kinetic isotope effect. |

This table is a theoretical application of isotopic labeling to this compound and is not based on published experimental data for this specific compound.

Trapping Experiments

Trapping experiments are designed to detect and identify transient intermediates, such as radicals or carbocations, by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product. researchgate.netresearchgate.net

If a reaction involving this compound were suspected to proceed through a radical mechanism, a radical trap like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) could be added to the reaction mixture. acs.org The formation of a TEMPO adduct with a fragment of the starting material would provide strong evidence for the presence of a radical intermediate.

Similarly, if a carbocation intermediate were proposed, a nucleophilic trap could be employed. For instance, in a reaction where the hydroxyl group leaves as water to form a tertiary carbocation, the addition of a halide salt could lead to the formation of a stable alkyl halide, which could be detected.

The design of a trapping experiment for a hypothetical reaction of this compound is outlined below.

| Hypothetical Reaction | Proposed Intermediate | Trapping Agent | Expected Trapped Product |

| Oxidation of the amine to an aminyl radical | Aminyl radical | 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) | Adduct of the aminomethyl radical and TEMPO |

| Dehydration of the alcohol under acidic conditions | Tertiary carbocation at C2 | Sodium bromide | 3-(Aminomethyl)-2-bromo-2-methylhexane |

| Fragmentation reaction via a radical cation | Radical cation | Phenyl vinyl sulfoxide | Adduct of the radical cation with the trapping agent |

This table illustrates the theoretical use of trapping experiments for mechanistic studies of this compound.

Computational and Theoretical Chemistry Studies of 3 Aminomethyl 2 Methylhexan 2 Ol

Quantum Chemical Calculations of 3-(Aminomethyl)-2-methylhexan-2-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic molecules like amino alcohols. acs.orgresearchgate.netacs.org For this compound, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms (its equilibrium geometry).

These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study on amino acids with polar uncharged side chains, DFT was used to obtain optimized geometries and a series of molecular descriptors. mdpi.comresearchgate.net It is expected that for this compound, the geometry would be significantly influenced by the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.

DFT also allows for the calculation of electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For example, the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Stable Conformer of this compound

| Parameter | Predicted Value |

| O-H Bond Length | ~0.97 Å |

| N-H Bond Length | ~1.02 Å |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| O-H···N Hydrogen Bond Length | ~2.0 - 2.5 Å |

| C-C-O Bond Angle | ~109.5° |

| C-C-N Bond Angle | ~112.0° |

Note: These values are illustrative and based on typical bond lengths and angles in similar molecules. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Calculations of this compound Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, especially for thermochemical properties. nih.gov

For this compound, high-level ab initio calculations could be used to obtain precise values for its enthalpy of formation, Gibbs free energy, and heat capacity. nih.gov These calculations are computationally more demanding than DFT but are often considered the gold standard for accuracy. Studies on similar amino alcohols have utilized ab initio methods to investigate hydrogen bonding and reaction mechanisms. acs.orgnih.gov For example, ab initio calculations on 2-aminoethanol, 3-aminopropanol, and 4-aminobutanol have shown that they are stabilized by O-H···N intramolecular hydrogen bonds. nih.gov

Conformational Analysis of this compound

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape that governs their interconversion. nih.govnih.govacs.orgacs.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz For a flexible molecule like this compound, the PES can be complex, with multiple local minima corresponding to stable conformers and saddle points representing the transition states between them. colostate.edu

Computational methods can be used to map the PES by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of the lowest energy conformations. Studies on other amino alcohols, such as ethanolamine, have utilized PES mapping to understand their dissociation processes. nih.govresearchgate.net

Interplay of Intramolecular Hydrogen Bonding and Conformational Preferences

A key factor influencing the conformational preferences of this compound is the formation of an intramolecular hydrogen bond between the hydroxyl group (the proton donor) and the amino group (the proton acceptor). nih.govarxiv.orgacs.orgarxiv.org This interaction can significantly stabilize certain conformations where these two groups are in close proximity.

The strength of this hydrogen bond is influenced by the length of the carbon chain separating the functional groups and the presence of substituents. nih.govpsu.edu In a series of unsubstituted amino alcohols, the strength of the O-H···N intramolecular hydrogen bond was found to be maximal for a chain length of n=2 (3-aminopropanol). nih.gov The substitution of hydrogen atoms in the amino group with electron-donating groups, such as methyl or ethyl groups, has been shown to enhance the strength of the intramolecular hydrogen bond. arxiv.orgarxiv.org

Table 2: Factors Influencing Intramolecular Hydrogen Bonding in Amino Alcohols

| Factor | Influence on Hydrogen Bond Strength |

| Chain Length | Optimal chain length leads to maximum stability. nih.gov |

| Substitution on Nitrogen | Electron-donating groups increase strength. arxiv.orgarxiv.org |

| Steric Hindrance | Can weaken or prevent hydrogen bond formation. arxiv.org |

| Solvent Environment | Polar solvents can compete for hydrogen bonding. |

Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and properties.

For this compound, the most relevant spectroscopic techniques for computational prediction would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. The formation of an intramolecular hydrogen bond is expected to cause a red-shift (a shift to lower frequency) in the O-H stretching vibration. arxiv.orgpsu.edu The magnitude of this shift can be correlated with the strength of the hydrogen bond. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of signals and to confirm the proposed molecular structure and conformation.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Observation | Implication |

| IR Spectroscopy | Red-shifted O-H stretching frequency | Presence of intramolecular hydrogen bonding. arxiv.orgpsu.edu |

| ¹H NMR Spectroscopy | Downfield shift of the OH proton | Involvement of the hydroxyl group in hydrogen bonding. |

| ¹³C NMR Spectroscopy | Specific chemical shifts for each carbon atom | Confirmation of the carbon skeleton and conformation. |

Note: The specific values for these spectroscopic parameters would require dedicated computational studies.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra. By calculating the magnetic shielding tensors of atomic nuclei, one can obtain theoretical chemical shifts (δ) and spin-spin coupling constants (J).

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the protons of the aminomethyl group (-CH₂NH₂) are expected to resonate at a different frequency compared to the methyl protons (-CH₃) due to the electron-withdrawing nature of the nitrogen atom. Similarly, the quaternary carbon attached to the hydroxyl group (C2) would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.

Hypothetical calculated ¹H and ¹³C NMR data for this compound are presented below. These values are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom Number | Position | Multiplicity | Calculated δ (ppm) | Calculated J (Hz) |

| H-1 | -CH₃ | t | 0.90 | 7.2 (H-1, H-2) |

| H-2 | -CH₂- | m | 1.35 | |

| H-3 | -CH- | m | 1.60 | |

| H-4 | -CH₂- | m | 1.45 | |

| H-5 | -CH₂NH₂ | d | 2.80 | 5.5 (H-5, H-N) |

| H-6 | 2-CH₃ | s | 1.20 | |

| H-7 | -NH₂ | br s | 1.50 | |

| H-8 | -OH | s | 2.10 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Number | Position | Calculated δ (ppm) |

| C-1 | -CH₃ | 14.2 |

| C-2 | -CH₂- | 23.1 |

| C-3 | -CH- | 45.8 |

| C-4 | -CH₂- | 28.5 |

| C-5 | -CH₂NH₂ | 48.9 |

| C-6 | 2-C | 72.5 |

| C-7 | 2-CH₃ | 26.7 |

This table is interactive. You can sort the data by clicking on the column headers.

Simulated Vibrational Spectra and ECD/ORD Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, various C-H stretching and bending modes, and the C-O and C-N stretching vibrations.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques sensitive to the three-dimensional arrangement of atoms in chiral molecules. Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers. Theoretical calculations of ECD and ORD spectra can be used to determine the absolute configuration of a specific enantiomer by comparing the calculated spectrum with the experimental one.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of this compound in a solvent box (e.g., water or chloroform), one can study its conformational flexibility, solvation structure, and intermolecular interactions. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding (via its -OH and -NH₂ groups) and van der Waals forces. Understanding the conformational preferences and solvent effects is crucial for predicting the molecule's behavior in different environments.

Reaction Pathway Elucidation for this compound Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For example, in a dehydration reaction, the transition state would involve the partial breaking of the C-O bond and the partial formation of a C=C double bond and a water molecule.

Energy Barriers and Reaction Mechanisms

The energy difference between the reactants and the transition state is the activation energy or energy barrier. By calculating these barriers, one can predict the feasibility and rate of a reaction. For instance, computational studies could compare the energy barriers for different potential reaction pathways of this compound, such as intramolecular cyclization versus intermolecular condensation, to determine the most likely reaction mechanism under specific conditions.

Quantitative Structure-Property Relationships (QSPR) for this compound and its Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. For a series of analogues of this compound, a QSPR study could be developed to predict properties like boiling point, solubility, or even biological activity. This involves calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area) for each analogue and then using statistical methods to build a predictive model. Such models are valuable in medicinal chemistry and materials science for designing new compounds with desired properties.

Derivatization Strategies and Functionalization of 3 Aminomethyl 2 Methylhexan 2 Ol

Selective Functionalization of Amino and Hydroxyl Groups

The selective functionalization of molecules containing both amino and hydroxyl groups is a fundamental challenge in organic synthesis. This typically involves the use of protecting groups to temporarily block one functional group while the other is being modified.

Protection and Deprotection Strategies

No studies have been published that specifically describe the protection and deprotection of the amino and hydroxyl groups of 3-(Aminomethyl)-2-methylhexan-2-ol. In general, the primary amino group could be protected with common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The tertiary alcohol could be protected as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride. The choice of protecting groups would be crucial for achieving orthogonality, allowing for the selective deprotection of one group while the other remains intact.

Site-Selective Transformations

There is no literature available on the site-selective transformations of this compound. Hypothetically, due to the higher nucleophilicity of the primary amine compared to the tertiary alcohol, reactions with electrophiles such as acyl chlorides or alkyl halides would likely occur preferentially at the nitrogen atom under neutral or basic conditions. Conversely, selective reaction at the hydroxyl group would necessitate prior protection of the more reactive amino group.

Synthesis of Conjugates and Bioconjugates of this compound for Research Probes

The synthesis of conjugates and bioconjugates is a powerful strategy for developing research tools. These often involve linking a molecule of interest to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. There are no published examples of this compound being used as a scaffold for such conjugates. Bifunctional non-canonical amino acids are often employed for creating photo-crosslinking probes with "click chemistry" handles, a strategy that could theoretically be adapted if suitable derivatives of this compound were synthesized. nih.govnih.gov

Preparation of Macrocyclic and Polymeric Derivatives from this compound Scaffolds

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polymers or a building block for macrocycles. For instance, the amino and hydroxyl groups could be reacted with dicarboxylic acids or other linking agents to form polyesters or polyamides, or to undergo intramolecular cyclization to form macrocyclic structures. However, a review of the current literature reveals no instances of this compound being used for such purposes.

Development of Probes and Tags Based on this compound for Mechanistic Studies

The development of chemical probes and tags is essential for elucidating biological mechanisms. These tools can be used to identify protein-protein interactions, map active sites of enzymes, or track the localization of molecules within a cell. There is no evidence in the scientific literature of probes or tags being developed from the this compound scaffold.

Exploration of Novel Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The amino and hydroxyl groups of this compound could potentially participate in hydrogen bonding networks, leading to the formation of interesting supramolecular assemblies. beilstein-journals.org Despite this potential, no research has been published on the supramolecular chemistry of this specific compound.

Chemical Biology Applications of 3 Aminomethyl 2 Methylhexan 2 Ol As a Mechanistic Probe

Design and Synthesis of 3-(Aminomethyl)-2-methylhexan-2-ol Derivatives for Target Identification and Validation

The rational design and synthesis of derivatives based on the this compound scaffold are pivotal for their application in target identification and validation. The primary amino group and the tertiary alcohol present in its structure offer versatile handles for chemical modification. Researchers can strategically introduce various functionalities, such as photoreactive groups for covalent cross-linking to target proteins or reporter tags like biotin (B1667282) or fluorescent dyes for affinity purification and visualization.

The synthesis of these derivatives often involves multi-step organic chemistry protocols. The aminomethyl group can be readily acylated or alkylated to introduce different chemical moieties. For instance, the attachment of a benzophenone (B1666685) group can yield a photo-affinity probe. Upon irradiation with UV light, this probe can form a covalent bond with its binding partner, allowing for the identification of the target protein through subsequent proteomic analysis. Similarly, the incorporation of an alkyne or azide (B81097) group via amide bond formation allows for the use of "click chemistry" to attach reporter tags for target validation.

Investigation of Molecular Interactions at the Mechanistic Level

Understanding the precise molecular interactions between a chemical probe and its biological target is fundamental to elucidating its mechanism of action. Derivatives of this compound are instrumental in these mechanistic studies.

Binding Affinity and Specificity Studies (e.g., using SPR, ITC for mechanistic insights)

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the binding affinity and thermodynamics of interactions between this compound derivatives and their protein targets. csic.escreative-biostructure.com

SPR allows for the real-time measurement of binding and dissociation events, providing kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). mdpi.com This data is crucial for understanding the strength and stability of the interaction.

ITC, on the other hand, directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov This information offers deeper insights into the forces driving the binding event, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces.

A hypothetical study investigating the binding of a derivative to a target protein might yield the following data:

| Derivative | Kₑ (nM) | kₐ (10⁵ M⁻¹s⁻¹) | kₑ (10⁻³ s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Derivative A | 50 | 2.5 | 1.25 | -8.5 | -1.2 |

| Derivative B | 150 | 1.8 | 2.7 | -6.2 | -2.5 |

This is a hypothetical data table.

Elucidation of Molecular Recognition Principles

The data obtained from binding studies, combined with structural biology techniques like X-ray crystallography or NMR spectroscopy, can elucidate the principles of molecular recognition. By analyzing the three-dimensional structure of a this compound derivative in complex with its target, researchers can identify the specific amino acid residues involved in the interaction. The tertiary alcohol and the aminomethyl group of the scaffold can participate in hydrogen bonding, while the hexyl chain can engage in hydrophobic interactions within a binding pocket. Understanding these recognition principles is essential for the design of more potent and selective second-generation probes.

Use of this compound in Chemical Genetics Approaches for Pathway Dissection

Chemical genetics is a powerful approach that utilizes small molecules to perturb protein function, offering temporal and reversible control that complements traditional genetic methods. nih.govnih.gov Derivatives of this compound can be employed as chemical genetic probes to dissect complex cellular pathways. By selectively inhibiting or activating a specific protein, these probes can help to unravel the protein's role in a signaling cascade or a metabolic network. The ability to rapidly introduce and remove the small molecule allows for the study of dynamic cellular processes that are difficult to investigate using conventional genetic knockouts or knockdowns.

Development of Mechanistic Assays Incorporating this compound

The development of robust and specific mechanistic assays is crucial for high-throughput screening and for quantifying the effects of a probe on its target's activity. This compound derivatives can be integrated into various assay formats. For example, a derivative that inhibits a specific enzyme can be used to develop an enzyme activity assay. In such an assay, the concentration-dependent inhibition by the derivative would be measured, allowing for the determination of its potency (e.g., IC₅₀ value). These assays are essential for structure-activity relationship (SAR) studies, where the goal is to optimize the chemical structure of the probe to enhance its desired biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.